molecular formula C31H47NO B14272768 N-phenylpentacosa-10,12-diynamide CAS No. 128424-24-8

N-phenylpentacosa-10,12-diynamide

Cat. No.: B14272768
CAS No.: 128424-24-8
M. Wt: 449.7 g/mol
InChI Key: PLDBRCRYDPYGEQ-UHFFFAOYSA-N
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Description

N-Phenylpentacosa-10,12-diynamide is a synthetic diacetylenic amide characterized by a 25-carbon alkyl chain with conjugated diyne groups at positions 10 and 12, terminated by an N-phenyl amide group. These compounds are typically synthesized via nucleophilic acyl substitution reactions between pentacosa-10,12-diynoic acid derivatives (e.g., NHS esters) and amines . Applications span nanotechnology (e.g., micelle formation ), biosensing , and drug delivery .

Properties

CAS No.

128424-24-8

Molecular Formula

C31H47NO

Molecular Weight

449.7 g/mol

IUPAC Name

N-phenylpentacosa-10,12-diynamide

InChI

InChI=1S/C31H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-31(33)32-30-27-24-23-25-28-30/h23-25,27-28H,2-12,17-22,26,29H2,1H3,(H,32,33)

InChI Key

PLDBRCRYDPYGEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The synthesis of PCDA-AN follows a carbodiimide-mediated amidation strategy, leveraging the reactivity of PCDA’s carboxylic acid group. Ethyldimethylaminopropylcarbodiimide hydrochloride (EDC·HCl) activates the carboxyl moiety, facilitating nucleophilic attack by aniline to form the amide bond. This single-step conversion ensures high regioselectivity and minimizes side reactions. Key reagents include:

  • 10,12-Pentacosadiynoic acid (PCDA) : The diacetylene backbone precursor.
  • Aniline : The aromatic amine nucleophile.
  • EDC·HCl : A zero-length crosslinker for carboxyl activation.
  • Dichloromethane (DCM) : Reaction solvent.

The reaction proceeds under inert conditions to prevent oxidation of the diacetylene core, which is critical for preserving photopolymerization activity.

Procedural Details

  • Activation of PCDA : PCDA (1.0 equiv) is dissolved in anhydrous DCM, followed by the addition of EDC·HCl (1.2 equiv). The mixture is stirred at 25°C for 1 hour to generate the reactive O-acylisourea intermediate.
  • Amide Coupling : Aniline (1.5 equiv) is introduced dropwise, and the reaction is maintained at 25°C for 24 hours.
  • Workup : The crude product is washed with 1M HCl (to remove excess aniline) and saturated NaHCO₃ (to neutralize residual EDC·HCl). The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
  • Purification : The residue is purified via silica gel chromatography (hexane/ethyl acetate, 70:30), yielding PCDA-AN as a white solid (50% yield).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis unequivocally confirms the structure of PCDA-AN. Key spectral assignments include:

Table 1: ¹H NMR Data for PCDA-AN (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
7.47–7.52 m 3H Aromatic H
7.24 t (J=7.6 Hz) 2H Aromatic H
7.03 t (J=7.3 Hz) 1H Aromatic H
2.29 t (J=7.6 Hz) 2H CH₂ adjacent to amide
0.83 t (J=6.6 Hz) 3H Terminal CH₃

Table 2: ¹³C NMR Data for PCDA-AN (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
171.78 Amide carbonyl
138.15–119.96 Aromatic carbons
77.74–65.35 Diacetylene carbons
14.23 Terminal CH₃

The absence of residual carboxylic acid signals (δ ~170 ppm in ¹³C NMR) and the presence of amide NH stretching (3309 cm⁻¹ in IR) validate successful amidation.

Infrared (IR) Spectroscopy

IR spectra exhibit characteristic absorptions at:

  • 3309 cm⁻¹ : N-H stretch (amide).
  • 2915 cm⁻¹, 2846 cm⁻¹ : C-H stretches (aliphatic chain).
  • 1697 cm⁻¹ : C=O stretch (amide I band).

These bands align with the expected functional groups in PCDA-AN.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) confirms the molecular formula C₃₁H₄₈NO with a measured [M+H]⁺ ion at m/z 450.3731 (calculated: 450.3730), corroborating the target structure.

Morphological and Purity Considerations

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate, 70:30) effectively separates PCDA-AN from unreacted PCDA and aniline. The moderate yield (50%) suggests potential side reactions, such as incomplete activation or diacetylene polymerization, necessitating strict inert conditions.

Comparative Analysis with Analogous Compounds

PCDA-AN’s radiation sensitivity surpasses that of aliphatic amide derivatives (e.g., PCDA-TNAP) due to enhanced π-π stacking between phenyl groups, which stabilizes the polymerized state. This structural advantage underscores the importance of aromatic substituents in radiation dosimetry applications.

Chemical Reactions Analysis

Types of Reactions

N-phenylpentacosa-10,12-diynamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Typically requires ultraviolet light or heat as the initiating factor.

    Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are often carried out in the presence of a catalyst like aluminum chloride.

Major Products Formed

    Polymerization: Results in polydiacetylene materials.

    Substitution Reactions: Depending on the electrophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

N-phenylpentacosa-10,12-diynamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-phenylpentacosa-10,12-diynamide exerts its effects is primarily through its ability to polymerize and form stable materials. The diacetylene moiety in the compound undergoes a 1,4-addition reaction upon exposure to ultraviolet light or heat, leading to the formation of polydiacetylene chains. These chains exhibit unique optical properties, such as color changes, which can be utilized in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-phenylpentacosa-10,12-diynamide with analogous compounds reported in the literature, emphasizing structural variations, synthesis pathways, and functional properties.

Compound Name Substituent Key Structural Features Synthesis Method Key Applications/Findings References
N-(2-Aminoethyl)pentacosa-10,12-diynamide Ethylene diamine Terminal primary amine Reaction with ethylene diamine in CH₂Cl₂ siRNA transfection, micelle assembly
N-(2-(Dimethylamino)ethyl)pentacosa-10,12-diynamide Dimethylaminoethyl Tertiary amine, cationic potential N,N-Dimethylethylenediamine in CH₂Cl₂ Enhanced gene delivery efficiency
N-(3-(1H-Imidazol-1-yl)propyl)pentacosa-10,12-diynamide (PCDA-APrI) Imidazole-functionalized propyl pH-responsive imidazole group Reaction with 1-(2-aminopropyl)imidazole Fluorescent stomatal activity sensors
N-(2-(Bis(2-pyridylmethyl)amino)ethyl)pentacosa-10,12-diynamide Dipicolylamine (Dpa) ligand Metal-chelating Dpa group Purified via silica chromatography Lead ion detection in colorimetric assays
2E-N-(2-Methylbutyl)-2-undecene-8,10-diynamide Isobutylamide (natural derivative) Shorter chain (C11), unsaturated bonds Isolated from Spilanthes acmella Antimicrobial, anti-inflammatory activity
N-(Naphthalen-1-yl)pentacosa-10,12-diynamide Naphthyl group Aromatic naphthalene moiety Silica gel chromatography purification Radiation-sensitive colorimetric sensors

Key Structural and Functional Differences:

Substituent Effects on Solubility and Assembly: Primary amines (e.g., N-(2-aminoethyl)) enable micelle formation with low critical micelle concentrations (CMCs), facilitating siRNA encapsulation . Aromatic substituents (e.g., naphthyl) enhance π-π stacking, critical for radiation-induced polymerization in sensors . Isobutylamide derivatives (e.g., from Spilanthes) exhibit shorter alkyl chains and natural bioactivity, contrasting with synthetic analogs .

Synthetic vs. Natural Origins: Synthetic derivatives (e.g., dimethylaminoethyl, Dpa-functionalized) are tailored for biomedical applications, while natural analogs (e.g., Spilanthes-derived) prioritize ecological interactions .

Functional Group-Driven Applications :

  • Imidazole groups enable pH-responsive fluorescence, useful in plant physiology studies .
  • Dpa ligands selectively bind heavy metals (e.g., Pb²⁺), enabling environmental monitoring .

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